- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,

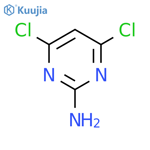

Cas no 945978-64-3 (4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine)

![4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine structure](https://pt.kuujia.com/scimg/cas/945978-64-3x500.png)

945978-64-3 structure

Nome do Produto:4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine

N.o CAS:945978-64-3

MF:C18H12ClF4N3O

MW:397.75399684906

CID:2620517

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-p yrimidinamine

- 4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine

- 4-chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-2-ylamine

- 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-pyrimidinamine

- 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluoro[1,1′-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine (ACI)

- 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluorobiphenyl-4-yl)ethoxy]pyrimidin-2-amine

-

- Inchi: 1S/C18H12ClF4N3O/c19-14-9-15(26-17(24)25-14)27-16(18(21,22)23)11-6-4-10(5-7-11)12-2-1-3-13(20)8-12/h1-9,16H,(H2,24,25,26)

- Chave InChI: PQVUOKKRKFNGNS-UHFFFAOYSA-N

- SMILES: FC1C=C(C2C=CC(C(C(F)(F)F)OC3C=C(Cl)N=C(N)N=3)=CC=2)C=CC=1

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

Referência

- Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

Referência

- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

Referência

- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

Referência

- Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal Disorders, Journal of Medicinal Chemistry, 2008, 51(13), 3684-3687

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C

1.3 Reagents: Sodium chloride Solvents: Water ; cooled

1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C

1.3 Reagents: Sodium chloride Solvents: Water ; cooled

Referência

- Tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

Referência

- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

Referência

- Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

Referência

- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt

1.2 Solvents: Tetrahydrofuran ; overnight, 50 °C

1.3 Reagents: Water ; cooled

1.2 Solvents: Tetrahydrofuran ; overnight, 50 °C

1.3 Reagents: Water ; cooled

Referência

- Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric CO, Organic Letters, 2020, 22(11), 4068-4072

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Raw materials

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Preparation Products

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Literatura Relacionada

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

945978-64-3 (4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine) Produtos relacionados

- 1484529-02-3(2-(3-methylthiophen-2-yl)oxirane)

- 58532-57-3(Methyl 2-(4,6-dimethylpyridin-2-yl)acetate)

- 2169579-09-1(4-(3,6-dihydro-2H-pyran-4-yl)pyridine)

- 1859443-03-0(1-[(3,3-Difluorocyclobutyl)methyl]piperazine)

- 138344-20-4(Ethyl 2-amino-4-methoxyphenylacetate)

- 1780918-72-0(1-(1-azabicyclo[2.2.1]heptan-4-yl)-N-methylmethanamine)

- 1245101-35-2(Ethyl 5-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate)

- 2034208-16-5(2-[(4-fluorophenyl)sulfanyl]-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one)

- 2287272-16-4(1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-fluoro-1H-1,2,3-benzotriazole-6-carboxylic acid)

- 1306607-07-7((5-bromo-2-{methyl2-(pyridin-2-yl)ethylamino}pyridin-3-yl)methanol)

Fornecedores recomendados

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente

Synrise Material Co. Ltd.

Membro Ouro

CN Fornecedor

A granel

Jiangsu Xinsu New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Wuhan brilliant Technology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membro Ouro

CN Fornecedor

Reagente